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Compound of Interest

Compound Name: GNE-886

Cat. No.: B15571934

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigations into GNE-
886, a potent and selective inhibitor of the Cat eye syndrome chromosome region candidate 2
(CECR2) bromodomain, and its relevance in the context of cancer cell biology. This document
details the mechanism of action, quantitative biochemical and cellular data, experimental
methodologies, and the key signaling pathways influenced by the inhibition of CECR2.

Core Compound Profile: GNE-886

GNE-886 is a small molecule inhibitor developed through structure-based drug design,
originating from a pyrrolopyridone chemical lead.[1] It is a valuable in vitro tool compound for
probing the biological functions of the CECR2 bromodoin, an epigenetic reader protein.[1]

Mechanism of Action

GNE-886 functions as a competitive inhibitor at the acetyl-lysine (KAc) binding pocket of the
CECR2 bromodomain. By occupying this pocket, it displaces the bromodomain from its natural
binding sites on acetylated histone tails and other acetylated proteins, thereby modulating
chromatin structure and gene expression. CECR2 is a component of the CERF (CECR2-
containing remodeling factor) chromatin remodeling complex.[1]

Quantitative Data Summary
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The following tables summarize the key quantitative data for GNE-886, including its potency,
selectivity, and cellular activity.

Table 1: In Vitro Potency of GNE-886

Target Assay Format ICs0 (NM) Notes

Average of at least
CECR2 TR-FRET 16 two independent
experiments.

~100-fold selectivity
over BRD9.

BRD9 TR-FRET 1600

High selectivity
BRD4 (BD1) TR-FRET >20,000 against BET family

bromodomains.

High selectivity
BRD4 (BD2) TR-FRET >20,000 against BET family
bromodomains.

Data sourced from Crawford et al., ACS Med Chem Lett. 2017.[1]

Table 2: Cellular Activity and Physicochemical

Properties of GNE-886

Parameter Assay Value Cell Line

Cellular Target
CECR2 "dot" Assay 370 nM 293T
Engagement (ECso)

Kinetic Solubility Nephelometry 122 uM N/A

Data sourced from Crawford et al., ACS Med Chem Lett. 2017 and its supplementary materials.

[1]

Table 3: Selectivity Profile of GNE-886 (BROMOscan)
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Bromodomain Kd (pM)
CECR2 0.13
BRD9 2.0
BRD7 3.5
TAF1(2) 2.4
TAF1L(2) 2.4

This is a partial list highlighting key off-targets. The full BROMOscan panel data against 40
bromodomains is available in the supplementary information of the primary publication.[1]

Signaling Pathways Modulated by GNE-886

Inhibition of CECR2 by GNE-886 has been shown to impact two critical signaling pathways in
cancer cells: the NF-kB signaling pathway and the DNA Damage Response (DDR) pathway.

NF-kB Signaling Pathway in Cancer Metastasis

Recent studies have identified CECR2 as a key driver of breast cancer metastasis. It promotes
this process by activating the NF-kB signaling pathway. CECR2's bromodomain binds to
acetylated RELA (p65), a key component of the NF-kB complex. This interaction is crucial for
increasing chromatin accessibility and activating the expression of NF-kB target genes. These
target genes include those that promote metastasis (e.g., TNC, MMP2, VEGFA) and cytokines
that create an immunosuppressive tumor microenvironment (e.g., CSF1, CXCL1).
Pharmacological inhibition of CECRZ2, including with GNE-886, has been shown to impede this
process.
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GNE-886 inhibits the CECR2-RELA interaction in the NF-kB pathway.

DNA Damage Response (DDR) Pathway
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CECRZ2 has been identified as a protein involved in the DNA Damage Response. Knockdown
of CECR2 leads to a decrease in the formation of y-H2AX foci, which are critical markers for
DNA double-strand breaks (DSBs). Overexpression of the CECR2 bromodomain alone can
inhibit the formation of both y-H2AX and 53BP1 foci following irradiation, suggesting that the
bromodomain's binding function is essential for the proper response to DNA damage. By
blocking this binding function, GNE-886 is hypothesized to interfere with the cellular response
to genotoxic stress.
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GNE-886 disrupts CECR2's role in the DNA Damage Response.

Experimental Protocols

Detailed methodologies for key experiments are provided below.
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Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This assay was used to determine the in vitro potency (ICso) of GNE-886 against various
bromodomains.

e Principle: The assay measures the binding of a biotinylated histone peptide to a GST-tagged
bromodomain protein. Binding is detected by the FRET signal between a europium-labeled
anti-GST antibody (donor) and streptavidin-allophycocyanin (acceptor). A compound that
inhibits the bromodomain-histone interaction will disrupt FRET.

e Protocol:

o Reagents: GST-tagged bromodomain protein, biotinylated histone H4 acetylated lysine 8
peptide, TR-FRET buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NacCl, 0.1% BSA, 0.05%
Tween-20), Europium-anti-GST antibody, and Streptavidin-APC.

o Prepare a serial dilution of GNE-886 in DMSO, then dilute in assay buffer.
o In a 384-well plate, add the bromodomain protein and the histone peptide.
o Add the GNE-886 dilution series or DMSO control to the wells.

o Incubate for 15 minutes at room temperature.

o Add the detection mix (Eu-anti-GST and Streptavidin-APC).

o Incubate for 60 minutes at room temperature.

o Read the plate on a suitable TR-FRET plate reader, measuring emission at 615 nm and
665 nm after excitation at 320 nm.

o Calculate the ratio of 665 nm/615 nm emission and plot against compound concentration
to determine the ICso.

BROMOscan® Bromodomain Profiling
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This competitive binding assay was used to determine the selectivity of GNE-886 across a wide
panel of human bromodomains.

 Principle: Test compounds are incubated with DNA-tagged bromodomains. The
bromodomain-compound mixture is then added to wells containing an immobilized ligand for
the specific bromodomain. The amount of bromodomain bound to the solid support is
measured via gPCR of the DNA tag. A lower amount of bound bromodomain indicates
stronger competition from the test compound.

e Protocol:

[¢]

A solution of GNE-886 (e.g., at 1 uM) is prepared.

o The compound is incubated with individual, purified DNA-tagged bromodomains in binding
buffer.

o The mixtures are then transferred to a multi-well plate where each well is coated with a
specific immobilized ligand for the respective bromodomain.

o The plate is incubated to allow for binding equilibrium to be reached.
o Unbound proteins are washed away.
o The amount of bound, DNA-tagged bromodomain is quantified using gPCR.

o Results are typically reported as Kd (dissociation constant) calculated from an 11-point
dose-response curve.

Cellular Target Engagement "Dot" Assay

This immunofluorescence-based assay was used to measure the ability of GNE-886 to engage
CECR2 within a cellular context.

¢ Principle: Overexpressed CECR2 forms distinct puncta (dots) within the nucleus of cells. A
cell-permeable inhibitor that binds to CECR2 will disrupt its localization or chromatin
association, leading to a dose-dependent decrease in the number and/or intensity of these
dots.
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e Protocol:
o Cell Seeding: Seed 293T cells onto collagen-coated 96-well plates.

o Transfection: Transfect cells with a vector expressing CECR2 (e.g., tagged with a
fluorescent protein or an epitope tag like FLAG).

o Compound Treatment: After 24-48 hours, treat the cells with a serial dilution of GNE-886
for a defined period (e.g., 4-18 hours).

o Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and
permeabilize with 0.5% Triton X-100 in PBS.

o Immunostaining: If using an epitope tag, block with BSA and incubate with a primary
antibody (e.g., anti-FLAG), followed by a fluorescently labeled secondary antibody. Stain
nuclei with DAPI.

o Imaging: Acquire images using a high-content imaging system.

o Image Analysis: Use automated image analysis software to identify nuclei (DAPI channel)
and quantify the number and intensity of CECR2 dots within each nucleus.

o Data Analysis: Plot the dot count/intensity against the GNE-886 concentration and fit to a
dose-response curve to calculate the ECso.
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Experimental workflow for the characterization of GNE-886.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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